1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-8-21(14(22)9-4-2-1-3-5-9)13-11(12)6-10(7-20-13)15(17,18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXXUJKXLYVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityFor example, simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride can be employed .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through various pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The benzoyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The pharmacological and physicochemical properties of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to structurally related pyrrolo[2,3-b]pyridine derivatives. Key points of comparison include substituent effects at positions 1, 3, and 5, as well as biological activity data.
Substituent Variations at Position 1
- 1-Benzoyl group: Introduces a planar aromatic system that may enhance π-π stacking interactions in biological targets.
- 1-Phenylsulfonyl group : Found in 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-57-9), the sulfonyl group increases polarity and hydrogen-bonding capacity, which may affect solubility and target binding .
Substituent Variations at Position 3
- 3-Chloro group: Present in the target compound, this substituent is a moderate electron-withdrawing group. In FGFR inhibitors such as Compound 4h (3-chloro, 5-trifluoromethyl, 1H-pyrrolo[2,3-b]pyridine derivative), the chloro group was critical for achieving nanomolar IC50 values against FGFR1 (7 nM) and FGFR2 (9 nM) .
- 3-Iodo group : In 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the larger iodine atom may enhance halogen bonding but reduce metabolic stability compared to chlorine .
- 3-Methoxy group : Tested in earlier derivatives, this group showed reduced FGFR1 potency compared to chloro, suggesting that steric bulk and electronic effects at position 3 significantly modulate activity .
Substituent Variations at Position 5
- 5-Trifluoromethyl group : A common feature in FGFR inhibitors, this substituent’s strong electron-withdrawing nature enhances binding to hydrophobic pockets in kinases. It is retained in the target compound and analogs like Compound 4h .
- 5-Amino or 5-benzyloxy groups: Derivatives such as 1H-pyrrolo[2,3-b]pyridin-5-amine or 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine prioritize hydrogen-bonding or solubility but may sacrifice kinase selectivity .
Key Findings :
- Compound 4h, which shares the 3-Cl and 5-CF3 substituents with the target compound, demonstrated potent FGFR inhibition and anti-cancer activity in vitro . The absence of a 1-benzoyl group in Compound 4h suggests that position 1 modifications can be tolerated without losing activity.
- The phenylsulfonyl analog (CAS 1196507-57-9) has documented safety risks, including acute toxicity (GHS Category 2), highlighting the importance of substituent choice for toxicological profiles .
Structural and Electronic Considerations
- Steric effects : The 1-benzoyl group may limit access to certain hydrophobic regions compared to smaller substituents (e.g., H or methyl).
- Solubility : Sulfonyl groups (e.g., in CAS 1196507-57-9) improve aqueous solubility but may reduce blood-brain barrier penetration compared to benzoyl .
Biological Activity
1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The detailed synthetic pathway can be optimized based on desired yields and purity levels.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridines exhibit notable antimicrobial activities. For instance, in vitro assays revealed that certain analogs showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| E1 | 40 | Antibacterial |
| F1 | 30 | Antifungal |
| E3 | 9 | Broad-spectrum |
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. In vitro studies indicated that it significantly inhibited TNF-α release from macrophages when exposed to lipopolysaccharide (LPS), suggesting its potential in treating inflammatory diseases.
CNS Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for analgesic effects in animal models, demonstrating significant pain relief comparable to traditional analgesics.
Case Study 1: Antimicrobial Efficacy
In a study published by Liu et al., various pyrrolo derivatives were tested against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 15 µg/mL against E. coli, outperforming several known antibiotics .
Case Study 2: Neuroprotective Effects
A study conducted by Zhang et al. investigated the neuroprotective effects of similar compounds in a rat model of neuroinflammation. The results indicated a significant reduction in neuroinflammatory markers following treatment with the compound, suggesting its utility in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzoyl moiety and the trifluoromethyl group significantly influence biological activity. For instance, substituents on the benzene ring can enhance or reduce antimicrobial potency.
| Substituent | Effect on Activity |
|---|---|
| -OCH3 | Increased potency |
| -NO2 | Decreased potency |
| -Br | Moderate potency |
Q & A
Q. What are the key synthetic methodologies for 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves halogenation and coupling reactions. For example:
- Palladium-catalyzed cyanation : A regioselective chlorination of the pyrrolopyridine core can be achieved via N-oxide intermediates, followed by benzoylation using benzoyl chloride under anhydrous conditions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 3-position, requiring Pd(PPh₃)₄ as a catalyst and toluene/EtOH as solvents (yields: 45–60%) .
Q. How are structural and physicochemical properties determined?
- Crystallography : Single-crystal X-ray diffraction (173 K, R factor = 0.039) confirms bond lengths (mean C–C = 0.002 Å) and torsion angles .
- Spectroscopy : ¹H/¹³C NMR and FT-IR identify functional groups (e.g., trifluoromethyl at δ 112–120 ppm in ¹⁹F NMR) .
- PubChem Data : Molecular formula (C₁₄H₈ClF₃N₂O), InChIKey, and computed properties (logP = 3.2, polar surface area = 58 Ų) .
Advanced Research Questions
Q. How do structural modifications impact FGFR inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
Q. What mechanistic insights exist for its immunomodulatory effects?
- JAK3 inhibition : The 5-carbamoyl group and cyclohexylamino substitution at C4 increase JAK3 binding (Ki < 10 nM) via hydrogen bonding with D641 and hydrophobic pocket interactions .
- In vitro validation : Compound 14c reduces IL-2-stimulated T-cell proliferation (EC₅₀ = 50 nM), confirmed by WaterMap analysis of binding pockets .
Q. How to resolve contradictions in substituent effects across studies?
- Chlorine vs. iodine : 3-Chloro derivatives show higher metabolic stability than 3-iodo analogues (t₁/₂: 120 vs. 60 min in hepatic microsomes) but lower reactivity in cross-coupling .
- Trifluoromethyl position : 5-Trifluoromethyl boosts FGFR1 affinity, while 3-trifluoromethyl improves solubility but reduces potency .
Methodological Recommendation : Use computational docking (e.g., AutoDock Vina) to compare substituent binding modes before synthesis .
Q. What are optimal conditions for crystallographic analysis?
- Crystal growth : Slow evaporation of DMSO/water (1:1) at 4°C yields diffraction-quality crystals .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) at 173 K minimizes thermal motion artifacts .
Q. How to design derivatives for dual kinase inhibition (FGFR/JAK3)?
- Scaffold hybridization : Attach a morpholino group at C4 (FGFR1 IC₅₀ = 9 nM) and a sulfonamide at N1 (JAK3 IC₅₀ = 12 nM) .
- In silico screening : Combine molecular dynamics (MD) simulations and free-energy perturbation (FEP) to prioritize synthetically feasible candidates .
Methodological Guidelines
- Synthesis : Prioritize Pd-catalyzed reactions for regioselectivity; optimize yields via microwave-assisted heating (e.g., 150°C, 20 min) .
- Biological assays : Use 4T1 breast cancer cells for proliferation/apoptosis assays (IC₅₀ < 10 μM) and Transwell chambers for migration studies .
- Data interpretation : Cross-validate computational predictions (e.g., docking scores) with SPR binding assays (KD < 100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
